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Introduction:

Serratiopeptidase, a proteolytic enzyme derived from the non-pathogenic enterobacteria
Serratia sp. E15, has garnered significant interest for its therapeutic properties, particularly its
anti-inflammatory, anti-edemic, and analgesic effects.[1][2] These application notes provide
detailed protocols for the utilization of Serratiopeptidase in various mouse models of disease,
summarizing key quantitative data and outlining experimental workflows. The provided
methodologies are based on published pre-clinical studies and are intended to serve as a
comprehensive guide for researchers investigating the therapeutic potential of this enzyme.

l. Disease Models and Applications

Serratiopeptidase has been evaluated in several murine models of inflammatory conditions.
This document will focus on its application in:

o Acute Inflammation: Formalin-induced paw edema, a widely used model for screening anti-
inflammatory and analgesic agents.

e Vascular Inflammation: Lipopolysaccharide (LPS)-induced vascular inflammation, a model
relevant to sepsis and cardiovascular diseases.[3][4]
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 Ulcerative Colitis: Acetic acid-induced colitis, a common model for inflammatory bowel
disease.[5]

While studies in rat models of Alzheimer's disease have also shown promise, this document will
primarily focus on mouse models.[6][7]

Il. Experimental Protocols
A. Formalin-Induced Paw Edema in Mice

This model is used to assess both the anti-inflammatory and analgesic properties of
Serratiopeptidase.[1]

1. Materials:

e Animals: Healthy adult male white mice (25-30g).

e Inducing Agent: 1% Formalin solution.

o Test Substance: 1% and 2% Serratiopeptidase ointment.

» Control: Ointment base without Serratiopeptidase.

o Equipment: 30-gauge anesthetic needle, syringe, stopwatch.

2. Experimental Workflow:
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Acclimatization

Acclimatize male white mice (25-30g)
for 1 week

Grouping (n=5 per group)

Randomly divide mice into 3 groups:
- Control (Ointment Base)
- 1% Serratiopeptidase Ointment
- 2% Serratiopeptidase Ointment

Inflammation Induction

Inject 25 pL of 1% formalin into the
sub-plantar surface of the right hind paw

Treatment

Immediately after formalin injection,
apply the respective topical formulation
to the inflamed paw

Assessment

Measure paw licking time (analgesic response)
and paw volume (anti-inflammatory response)
at specified time points

Click to download full resolution via product page

Caption: Experimental workflow for formalin-induced paw edema model.

3. Procedure:
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e Animal Preparation: Acclimatize healthy adult male white mice (25-30g) for at least one week
under standard laboratory conditions (23 + 2°C, 12h light/dark cycle) with ad libitum access
to food and water.[1]

e Grouping: Randomly divide the mice into three groups (n=5 per group):
o Group 1: Control (topical ointment base).
o Group 2: 1% Serratiopeptidase ointment.
o Group 3: 2% Serratiopeptidase ointment.[1]

e Induction of Edema: Inject 25 pL of 1% formalin solution into the sub-plantar surface of the
right hind paw of each mouse using a 30-gauge needle.[1]

o Treatment: Immediately after the formalin injection, apply the respective topical formulation
to the surface of the inflamed paw.[1]

¢ Assessment:

o Analgesic Activity: Record the total time the animal spends licking the injected paw during
two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30
minutes post-injection).[1]

o Anti-inflammatory Activity: Measure the paw volume or thickness using a plethysmometer
or digital calipers at regular intervals (e.g., 1, 2, 4, and 6 hours) after formalin injection.
Calculate the percentage of edema inhibition.

4. Data Presentation:
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Licking Time Licking Time

Paw Edema
Treatment Group (seconds) - Early (seconds) - Late .
Inhibition (%)
Phase Phase
Control (Ointment
61.66 £ 9.93 275.66 + 21.3
Base)
1% Serratiopeptidase 22.66 £ 1.45 173.00 + 8.08 63.25
2% Serratiopeptidase 20.30 + 2.60 76.04 +13.0 72.04

Data adapted from
Mammdoh et al.,
2022.[1]

B. LPS-Induced Vascular Inflammation in Mice

This model is suitable for studying the effects of Serratiopeptidase on systemic inflammation
and its impact on the vasculature.[3][4]

1. Materials:

e Animals: 12-week-old male BALB/c mice (30-35g).

¢ Inducing Agent: Lipopolysaccharide (LPS) from E. coli.
e Test Substance: Serratiopeptidase (SRP).

o Control: Normal saline (0.9%).

» Positive Control: Atorvastatin.

» Equipment: Syringes, needles, equipment for tissue homogenization, ELISA kits for cytokine
measurement, kits for oxidative stress marker analysis.

2. Experimental Workflow:
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Acclimatization

Acclimatize male BALB/c mice (30-35g)
for 1 week

Grouping (Il%G per group)

/Randornly divide mice into 4 groups:\
- Vehicle (Normal Saline)
- LPS (1 mg/kg)
- LPS + SRP (20 mg/kg)
\_ - LPS + Atorvastatin (20 mg/kg) )

Treatment %d Induction

Administer SRP or Atorvastatin.
After a specified time, induce inflammation
with LPS (1 mg/kg, i.p.)

Euthanasia and Sleple Collection

Euthanize mice at a predetermined time point.
Collect aortic tissue and blood samples.

Analysis
4 Perform: )
- Histological analysis of the aorta (H&E staining)
- Cytokine measurement (ELISA)
- Oxidative stress marker analysis
\ - Immunohistochemistry for MCP-1 )

Click to download full resolution via product page

Caption: Experimental workflow for LPS-induced vascular inflammation.
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3. Procedure:

¢ Animal Preparation: Acclimatize 12-week-old male BALB/c mice (30-359) for one week
under controlled conditions (22 = 3°C, 50 + 20% humidity, 12h light/dark cycle) with free
access to food and water.[3]

e Grouping: Randomly assign mice to four groups (n=6 per group):

o

Group 1: Vehicle (0.9% normal saline).

[¢]

Group 2: LPS (1 mg/kg).

[¢]

Group 3: LPS + Serratiopeptidase (20 mg/kg).

[e]

Group 4: LPS + Atorvastatin (20 mg/kg).[3]

o Treatment and Induction: Administer Serratiopeptidase or Atorvastatin (e.g., intraperitoneally)
at the specified dose. After a pre-determined time (e.g., 1 hour), induce inflammation by
intraperitoneal injection of LPS (1 mg/kg).

» Sample Collection: At a specified time point post-LPS injection (e.g., 24 hours), euthanize
the mice. Collect blood samples and perfuse the animals with saline to flush the vasculature.
Carefully dissect the aortic tissue.

e Analysis:

o Histology: Fix a portion of the aorta in 10% formalin, embed in paraffin, section, and stain
with Hematoxylin and Eosin (H&E) to assess for inflammation and tissue damage.[3]

o Cytokine Levels: Homogenize a portion of the aortic tissue and measure the levels of pro-
inflammatory cytokines (e.g., IL-1p3, IL-6, TNF-a) using ELISA kits.[3]

o Oxidative Stress Markers: In aortic tissue homogenates, measure levels of
malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GPx)
using commercially available kits.[3]

o Immunohistochemistry: Perform immunohistochemical staining on aortic sections to
evaluate the expression of Monocyte Chemoattractant Protein-1 (MCP-1).[3]
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4. Data Presentation:

Treatment IL-6 (pg/mg TNF-a (pg/mg MDA (nmol/mg MCP-1
Group protein) protein) protein) Expression
Vehicle Low Low Low Low
Significantl Significantl Significantl
LPS (1 mg/kg) J Y J Y J Y High
Increased Increased Increased
LPS + SRP (20 Significantly Significantly Significantly
Reduced
mg/kg) Reduced Reduced Reduced
S Significantl Significantl Significantl
ignifican ignifican ignifican
Atorvastatin (20 g Y 9 Y g Y Reduced
Reduced Reduced Reduced

mg/kg)

This table
represents the
expected trends
based on the
findings of
Jaiswal and
Mishra, 2023.[3]

lll. Mechanism of Action

Serratiopeptidase exerts its anti-inflammatory effects through multiple mechanisms. Itis a

proteolytic enzyme that can hydrolyze bradykinin, histamine, and serotonin, which are

mediators of pain and inflammation.[1] Additionally, it can reduce swelling by thinning fluids in

inflamed areas, thereby facilitating drainage.[1] In the context of vascular inflammation,

Serratiopeptidase has been shown to inhibit the production of pro-inflammatory cytokines and

reduce oxidative stress. A key aspect of its mechanism appears to be the modulation of

Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine that plays a crucial role in the

recruitment of monocytes to sites of inflammation.[3][4]
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Caption: Proposed mechanism of Serratiopeptidase in vascular inflammation.

IV. Considerations and Troubleshooting

+ Bioavailability: Serratiopeptidase is susceptible to degradation in the gastric environment.
For oral administration studies, enteric-coated formulations should be considered to ensure

bioavailability.
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e Dosage: The optimal dose of Serratiopeptidase may vary depending on the mouse model,
strain, and severity of the disease. A dose-response study is recommended to determine the
most effective concentration.

o Topical Formulations: When preparing topical ointments, ensure proper mixing to achieve
homogeneity and uniform distribution of the enzyme.[1]

o Controls: Always include appropriate vehicle controls and, where possible, a positive control
with a known anti-inflammatory drug to validate the experimental model.

V. Conclusion

Serratiopeptidase demonstrates significant anti-inflammatory and analgesic properties in
various murine models of disease. The protocols outlined in these application notes provide a
framework for researchers to further investigate the therapeutic potential of this enzyme. By
carefully selecting the appropriate model, dosage, and outcome measures, the efficacy and
mechanism of action of Serratiopeptidase can be thoroughly evaluated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Application Notes and Protocols: Utilizing
Serratiopeptidase in Murine Models of Inflammatory Diseases]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b15573479#how-to-use-sersa-in-a-
mouse-model-of-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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